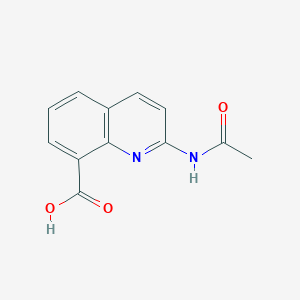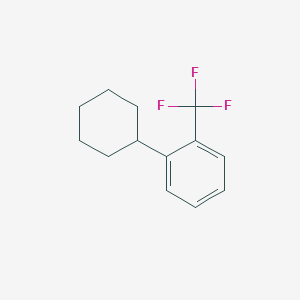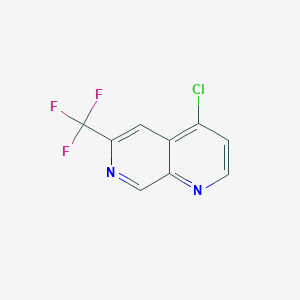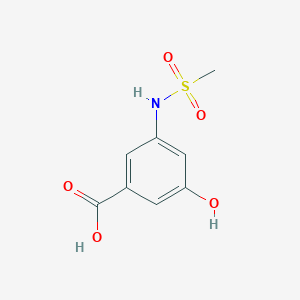
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the 1,3-dioxolane ring. One common method is the cyclization of an appropriate precursor under acidic conditions to form the chromenone structure. The 1,3-dioxolane ring can then be introduced through acetalization of a carbonyl group with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts like zirconium tetrachloride (ZrCl4) can be employed for the acetalization step to ensure high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The 1,3-dioxolane ring can also influence the compound’s reactivity and stability, enhancing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Chromenone Derivatives: Various chromenone derivatives with different substituents and functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is unique due to the presence of both the chromenone core and the 1,3-dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88021-72-1 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-8-2-3-11-9(6-8)12(14)10(7-17-11)13-15-4-5-16-13/h2-3,6-7,13H,4-5H2,1H3 |
InChI-Schlüssel |
OUIGFEMUTRTLGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)
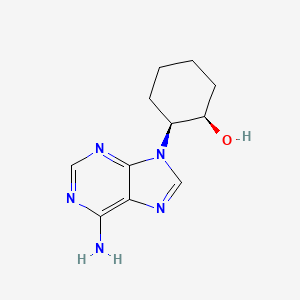
![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)

